REACTION_CXSMILES
|
[BrH:1].[CH2:2]([O:4][C:5]([C:7]1[S:8][C:9](N)=[N:10][N:11]=1)=[O:6])[CH3:3].N([O-])=O.[Na+]>C(Cl)Cl.[O-]S([O-])(=S)=O.[Na+].[Na+]>[CH2:2]([O:4][C:5]([C:7]1[S:8][C:9]([Br:1])=[N:10][N:11]=1)=[O:6])[CH3:3] |f:2.3,5.6.7|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na2S2O3
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
CuBr
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1SC(=NN1)N
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Na2S2O3
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to which was added portion-wise
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature for 2 h 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted 3 times with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with Brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (ISCO XL, 330 g SiO2 column, 20-25% EtOAc/Hexanes)
|
Type
|
CUSTOM
|
Details
|
to provide an off-white solid
|
Type
|
CUSTOM
|
Details
|
that was triturated with 5% EtOAc/Hexanes
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC(=NN1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |